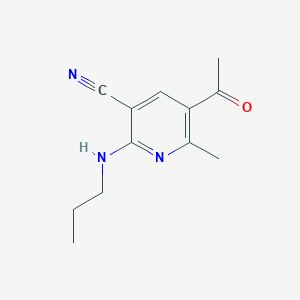

5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-acetyl-6-methyl-2-(propylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-4-5-14-12-10(7-13)6-11(9(3)16)8(2)15-12/h6H,4-5H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQMJUPZPGDDMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC(=C(C=C1C#N)C(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile typically involves multiple steps, starting with the preparation of the nicotinonitrile core. The synthetic route may include the following steps:

Formation of the Nicotinonitrile Core: This step involves the reaction of a suitable pyridine derivative with a nitrile group under specific conditions.

Introduction of the Acetyl Group: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

Addition of the Methyl Group: The methyl group is added via a methylation reaction, often using methyl iodide or dimethyl sulfate.

Attachment of the Propylamino Group: The propylamino group is introduced through an amination reaction using propylamine.

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Electronic and Steric Effects

- Propylamino vs. Sulfanyl/Thioether Groups: The propylamino group introduces a primary amine, enabling hydrogen bonding and enhancing solubility in polar solvents compared to the lipophilic propylsulfanyl group .

- Phenoxy vs.

- Pyrrolidinyl Substituent : The cyclic amine introduces steric bulk, which may restrict rotational freedom and influence binding to biological targets compared to linear substituents .

Chromatographic and ADMET Properties

- Substituents significantly influence chromatographic retention on immobilized artificial membrane (IAM) columns, which model cell membrane interactions. Amino groups (logkw(IAM) ~1.5–2.0) generally exhibit higher retention than sulfanyl or phenoxy groups, suggesting better membrane permeability .

Biological Activity

5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

This compound is characterized by its unique structure, which includes a nitrile functional group and an acetyl moiety. The synthesis typically involves multi-step organic reactions, including the formation of the nicotinonitrile core through condensation reactions followed by selective alkylation and acetylation processes.

Synthetic Route Overview

- Formation of the Nicotinonitrile Core : This can be achieved through a reaction between suitable precursors such as 2-acetylpyridine and propylamine.

- Nitrile Introduction : The introduction of the nitrile group may involve nucleophilic substitution or addition reactions.

- Final Modifications : Acetylation and further functional group modifications are performed to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways such as cell proliferation and apoptosis. Preliminary studies suggest that this compound may exert its effects through:

- Inhibition of Kinases : Similar compounds have shown inhibitory effects on kinases like ERK5, which is implicated in cancer progression. The IC50 values for related compounds range from 0.6 to 76 μM, indicating a potential for significant biological activity .

- Modulation of Neurotransmitter Systems : The structural similarity to known neuroactive compounds suggests potential interactions with neurotransmitter receptors, although specific binding assays are required for confirmation.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiling of nicotinonitriles, including this compound. Here are some notable findings:

-

Anticancer Activity : A study highlighted that derivatives of nicotinonitriles demonstrated promising anticancer properties through apoptosis induction in various cancer cell lines .

Compound IC50 (μM) Mechanism This compound TBD ERK5 inhibition Related Compound A 12 Apoptosis induction Related Compound B 88 Cell cycle arrest - Neuroprotective Effects : Another investigation indicated that similar compounds could protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.

- Pharmacokinetic Studies : Research into the absorption, distribution, metabolism, and excretion (ADME) properties suggests favorable profiles for oral bioavailability and low toxicity in preliminary animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.